REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[O:19][C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N:17][CH:16]=1)C1C=CC=CC=1>O1CCCC1.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[O:19][C:18]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[N:17][CH:16]=1
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Name
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5-(2-benzyloxyphenyl)-2-phenyl-1,3-oxazole
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Quantity
|
0.55 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1=CN=C(O1)C1=CC=CC=C1
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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0.1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After the catalyst has been separated off the solvent
|
Type
|
DISTILLATION
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Details
|
is distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue remaining is chromatographed on silica gel (dioxane:hexane 3:5)
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C1=CN=C(O1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |